(3S,4R)-4-Phenylpyrrolidin-3-amine

Description

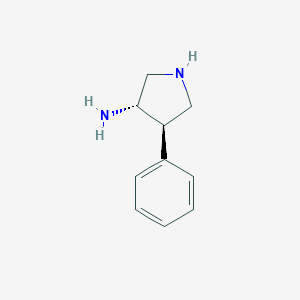

(3S,4R)-4-Phenylpyrrolidin-3-amine (CAS: 116169-51-8) is a chiral pyrrolidine derivative characterized by a phenyl group at the 4-position and an amine group at the 3-position of the five-membered pyrrolidine ring. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol . The stereochemistry (3S,4R) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors or enzymes. Synonyms include rac-(3R,4S)-4-phenylpyrrolidin-3-amine and rel-(3R,4S)-4-Phenyl-3-pyrrolidinamine .

Properties

CAS No. |

116169-51-8 |

|---|---|

Molecular Formula |

C10H14N2 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

(3S,4R)-4-phenylpyrrolidin-3-amine |

InChI |

InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2/t9-,10+/m0/s1 |

InChI Key |

STVJPRMSEZRNNG-VHSXEESVSA-N |

SMILES |

C1C(C(CN1)N)C2=CC=CC=C2 |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2 |

Canonical SMILES |

C1C(C(CN1)N)C2=CC=CC=C2 |

Synonyms |

(3S,4R)-4-PHENYLPYRROLIDIN-3-AMINE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs of (3S,4R)-4-Phenylpyrrolidin-3-amine, highlighting differences in substituents, stereochemistry, and molecular properties:

Functional Group Impact on Properties

- Phenyl vs. Cyclopropyl ( vs.

- Fluorine Substitution () : The 4-fluoro and 1-methyl groups in (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine reduce molecular weight (118.15 vs. 162.23) and improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .

- Triazole Moiety () : The triazole-ethyl group in 1-((4-Ethyltriazol-3-yl)methyl)pyrrolidin-3-amine introduces hydrogen-bonding sites, which may enhance solubility and target affinity in antiviral or anticancer agents .

- Piperidine Fusion () : The piperidine-pyrrolopyrimidine hybrid increases rigidity, favoring interactions with ATP-binding sites in kinases, as seen in compounds like Ritlecitinib intermediates .

Stereochemical Considerations

- The (3S,4R) configuration in the target compound contrasts with the (3R,4S) configuration in the cyclopropyl analog (). Such enantiomeric differences can drastically alter receptor binding; for example, (3S,4R) isomers may exhibit higher selectivity for serotonin or dopamine transporters .

- In and , chirality at the pyrrolidine nitrogen (e.g., (3R,4R) in 6-{[(3R,4R)-4-(2-aminoethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine) influences conformational stability and ligand-receptor docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.